molecular formula C7H9BrO B14236143 2-Butyne, 1-bromo-4-(2-propenyloxy)- CAS No. 216856-88-1

2-Butyne, 1-bromo-4-(2-propenyloxy)-

Cat. No.: B14236143
CAS No.: 216856-88-1
M. Wt: 189.05 g/mol
InChI Key: OUOOIKUTIFTWFA-UHFFFAOYSA-N
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Description

2-Butyne, 1-bromo-4-(2-propenyloxy)- is an organic compound with the molecular formula C7H9BrO. It is a derivative of butyne, featuring a bromine atom and a propenyloxy group attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyne, 1-bromo-4-(2-propenyloxy)- typically involves the bromination of 2-butyne followed by the introduction of the propenyloxy group. One common method involves the reaction of 2-butyne with bromine in the presence of a solvent like dichloromethane to form 1-bromo-2-butyne. This intermediate can then be reacted with propenyl alcohol under basic conditions to yield the final product .

Industrial Production Methods

On an industrial scale, the production of 2-Butyne, 1-bromo-4-(2-propenyloxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The bromination step is carefully controlled to prevent over-bromination, and the subsequent etherification step is conducted under anhydrous conditions to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Butyne, 1-bromo-4-(2-propenyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Addition Reactions: Halogens (e.g., Br2, Cl2) in inert solvents or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

2-Butyne, 1-bromo-4-(2-propenyloxy)- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Butyne, 1-bromo-4-(2-propenyloxy)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The triple bond in the butyne moiety can undergo addition reactions, leading to the formation of various adducts. The propenyloxy group can participate in etherification and other functional group transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyne, 1-bromo-4-(2-propenyloxy)- is unique due to the presence of both a bromine atom and a propenyloxy group, which confer distinct reactivity patterns. The combination of a triple bond and an ether functionality allows for diverse chemical transformations and applications in synthesis .

Properties

CAS No.

216856-88-1

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

1-bromo-4-prop-2-enoxybut-2-yne

InChI

InChI=1S/C7H9BrO/c1-2-6-9-7-4-3-5-8/h2H,1,5-7H2

InChI Key

OUOOIKUTIFTWFA-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC#CCBr

Origin of Product

United States

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